![molecular formula C16H18O5 B149898 5-O-Methylvisamminol CAS No. 80681-42-1](/img/structure/B149898.png)
5-O-Methylvisamminol
Overview
Description
5-O-Methylvisamminol is a significant chromone compound found in Radix Saposhnikoviae, which is known for its pharmacological properties. The metabolism of this compound has been explored both in vivo in male Sprague-Dawley rats and in vitro using a rat intestinal bacteria incubation model. The metabolites were identified using ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry, revealing a total of 26 metabolites in vivo and 7 metabolites in vitro. The main metabolic pathways include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation .
Synthesis Analysis
Although the provided data does not include direct information on the synthesis of 5-O-Methylvisamminol, the studies focus on the analysis of its presence in various traditional Chinese medicine preparations. High-performance liquid chromatography (HPLC) methods have been established to determine the content of 5-O-Methylvisamminol in different formulations such as Shujin Huoluo Wine , Tongqiao Biyan Tablets , Fangfeng Tongsheng Wan , Shufeng Oral Liquid , Yaozhouling Capsules , and Jingfuzhiyang Granules . These methods are crucial for quality control and ensure the correct dosage of the active compound in the preparations.
Molecular Structure Analysis
The molecular structure of 5-O-Methylvisamminol has been characterized through the use of mass spectrometry as part of the metabolite identification process. The studies have not explicitly detailed the molecular structure analysis, but the identification of metabolites suggests a comprehensive understanding of the molecular structure, which is necessary for the accurate detection and quantification of the compound and its metabolites .
Chemical Reactions Analysis
The chemical reactions involving 5-O-Methylvisamminol primarily pertain to its metabolic pathways. The compound undergoes various biotransformations such as deglycosylation, which is the removal of sugar moieties, and demethylation, which is the removal of a methyl group. Other reactions include oxidation, N-acetylation, and sulfate conjugation, which are common metabolic processes that increase the solubility of the compound for excretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-O-Methylvisamminol are inferred from the analytical methods used to quantify it in pharmaceutical preparations. The HPLC methods employed indicate that 5-O-Methylvisamminol has specific absorbance properties, as the detection wavelengths range from 250 nm to 293 nm across different studies . The calibration curves and recovery rates reported in these studies demonstrate the compound's stability and suitability for quantitative analysis, which are important aspects of its physical and chemical properties.
Scientific Research Applications
1. Quality Control in Traditional Chinese Medicine
5-O-Methylvisamminol is used in the quality control of traditional Chinese medicines. Zhang et al. (2021) described its application in calibrating chromone reference extract for quality control of Saposhnikoviae Radix. This method improves the quality control system and demonstrates the feasibility of using reference extracts in place of single reference substances in Chinese medicine quality control (Jinhua Zhang et al., 2021).
2. Analytical Method Development
The development of analytical methods for determining 5-O-Methylvisamminol in various formulations is another application. Feng Ying (2005) established a method for determining its presence in Shufeng oral liquid. This method is noted for its simplicity, sensitivity, specificity, and accuracy (Feng Ying, 2005).
3. Neuroprotective and Antidepressant Effects
Xialin Sun et al. (2020) explored the neuroprotective and potential antidepressant effects of 5-O-methylvisammioside (also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol) in mouse models. They found that it can improve depressive symptoms, regulate neurotrophic factors, and reduce inflammatory factors through the Nf-κB/IκB-α pathway (Xialin Sun et al., 2020).
4. Pharmacokinetics Study
Meng et al. (2019) conducted a study to understand the pharmacokinetics of 5-O-methylvisamminol and other chromones in rats. They developed a method for the simultaneous determination of these components in rat plasma, providing insights into the behavior of these compounds in biological systems (L. Meng et al., 2019).
5. Metabolism Study
Fan et al. (2019) investigated the metabolism of 5-O-methylvisammioside in vivo and in vitro. They identified multiple metabolites and outlined the main metabolic pathways, enriching our understanding of its safety and efficacy (Xueyan Fan et al., 2019).
6. Anti-Allergic Effects
Jia et al. (2019) screened and identified anti-allergic components in Saposhnikoviae Radix, including 5-O-methylvisamminol. Their research demonstrated the efficacy of these components in inhibiting histamine release, showcasing their potential in anti-allergic treatments (Qianqian Jia et al., 2019).
properties
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331695 | |
Record name | 5-O-Methylvisamminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Methylvisamminol | |
CAS RN |
80681-42-1 | |
Record name | 5-O-Methylvisamminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-O-Methylvisamminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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